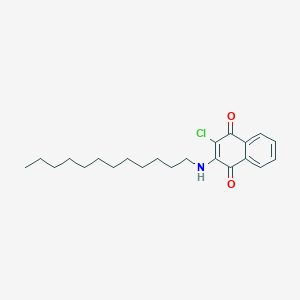

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is a derivative of naphthoquinones, which are secondary metabolites found in plants and used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, has been reported to improve their pharmacological properties .

Synthesis Analysis

Naphthalene-1,4-dione derivatives, including 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, are synthesized by directly introducing corresponding substituents into the naphthoquinone core in oxidative conditions .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is characterized by the presence of a naphthoquinone core, which is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione are associated with its naphthoquinone core. This core is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been reported to exhibit potent bactericidal activity against both growing and nutrient-starved phenotypically drug-resistant nongrowing bacteria . It could be a promising candidate for developing new antimicrobial agents, especially in the fight against tuberculosis.

Anti-inflammatory Properties

Derivatives of 3-(n-alkylamino)-1,4-naphthoquinone, which include compounds like 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, have shown various biological activities including anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.

Antiparasitic Effects

Some studies have indicated that certain analogs of this compound demonstrate gametocytocidal activity , which is effective against parasites at low concentrations (IC50 1 μM) . This points to its use in developing treatments for parasitic infections such as malaria.

Redox Cycling Properties

The compound’s scaffold has been identified as a novel redox cycling chemotype with significant potential in antituberculosis research . Its ability to undergo redox cycling makes it a valuable tool for studying bacterial metabolism and developing targeted therapies.

Wirkmechanismus

Zukünftige Richtungen

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .

Eigenschaften

IUPAC Name |

2-chloro-3-(dodecylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-19(23)21(25)17-14-11-12-15-18(17)22(20)26/h11-12,14-15,24H,2-10,13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBILEWJOUYQMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286345 |

Source

|

| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione | |

CAS RN |

22272-20-4 |

Source

|

| Record name | NSC44942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)